5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide
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Overview
Description
“5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide” is a chemical compound with the CAS Number: 2411637-60-8. It has a linear formula of C7H7BR2N3 . The compound has a molecular weight of 292.96 . It is used in organic syntheses and as pharmaceutical intermediates .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BrN3.BrH/c1-5-7(8)11-3-2-9-6(11)4-10-5;/h2-4H,1H3;1H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Biological Applications
Uterine-Relaxing and Antibronchospastic Activities : Imidazo[1,2-alpha]pyrazine derivatives, including those related to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, have demonstrated significant uterine-relaxing and antibronchospastic activities. This class of compounds is synthesized through the condensation of alpha-halogenocarbonyl compounds with aminopyrazines. Some derivatives exhibit positive chronotropic and inotropic properties on isolated atria, suggesting potential applications in cardiovascular diseases (Sablayrolles et al., 1984).
Antiproliferative Agents : The utility of coumarin derivatives, including structural motifs similar to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, for the synthesis of new heterocycles with potential antiproliferative agents has been explored. These derivatives have shown promising activity against liver carcinoma (HEPG2-1), highlighting their potential in cancer research (Gomha, Zaki, & Abdelhamid, 2015).
Industrial Process Development : An industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for the efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines has been developed. This process facilitates the rapid access to a crucial scaffold found in many drugs, including those related to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, highlighting its importance in pharmaceutical manufacturing (Baenziger, Durantie, & Mathes, 2017).
Antimicrobial and Antidiabetic Studies : Novel benzimidazole-pyrazoline hybrid molecules, involving core structures similar to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, have been synthesized and evaluated for their antimicrobial and antidiabetic properties. These studies highlight the compound's potential for developing new therapeutic agents (Ibraheem et al., 2020).
Chemiluminescent Properties : The synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to 5-Bromo-6-methylimidazo[1,2-a]pyrazine, and their chemiluminescent properties have been explored. These compounds, including coelenterazine analogs, demonstrate potential applications in bioimaging and analytical chemistry (Adamczyk et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-6-methylimidazo[1,2-a]pyrazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.BrH/c1-5-7(8)11-3-2-9-6(11)4-10-5;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWOMWQDHKMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C2C=N1)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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